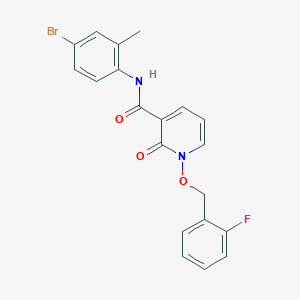

N-(4-bromo-2-methylphenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 868679-11-2

Cat. No.: VC4821257

Molecular Formula: C20H16BrFN2O3

Molecular Weight: 431.261

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868679-11-2 |

|---|---|

| Molecular Formula | C20H16BrFN2O3 |

| Molecular Weight | 431.261 |

| IUPAC Name | N-(4-bromo-2-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |

| Standard InChI | InChI=1S/C20H16BrFN2O3/c1-13-11-15(21)8-9-18(13)23-19(25)16-6-4-10-24(20(16)26)27-12-14-5-2-3-7-17(14)22/h2-11H,12H2,1H3,(H,23,25) |

| Standard InChI Key | JNICUICYQPFSLO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F |

Introduction

Structural and Molecular Analysis

Core Architecture

The compound’s structure comprises a 1,2-dihydropyridine ring substituted at the 3-position with a carboxamide group. Key substituents include:

-

4-Bromo-2-methylphenyl group: Attached via the carboxamide nitrogen, contributing steric bulk and potential halogen bonding interactions .

-

2-Fluorobenzyl ether: Linked to the dihydropyridine’s 1-position, introducing electron-withdrawing effects and modulating solubility .

Table 1: Key Structural Features

The near-planar conformation of the molecule, as observed in crystallographic studies of analogous dihydropyridines, facilitates π-π stacking interactions critical for binding biological targets .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit protocols for this compound are scarce, analogous dihydropyridines are typically synthesized via:

-

Hantzsch-like cyclization: Condensation of aldehydes, β-keto esters, and ammonia derivatives .

-

Palladium-catalyzed coupling: Introduction of aryl bromides (e.g., 4-bromo-2-methylaniline) to preformed dihydropyridine intermediates .

A hypothetical route involves:

-

Step 1: Formation of the dihydropyridine core using ethyl acetoacetate and 2-fluorobenzyl alcohol under acidic conditions.

-

Step 2: Bromination at the 4-position of the phenyl ring using (N-bromosuccinimide) .

-

Step 3: Amidation with 4-bromo-2-methylaniline via carbodiimide coupling (e.g., EDC/HOBt) .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | , ethanol, reflux | ~50% |

| 2 | , , CCl | 65–70% |

| 3 | EDC, HOBt, DMF, rt | 75–80% |

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility () due to its hydrophobic aryl groups but dissolves in polar aprotic solvents (e.g., DMSO, DMF) . Stability studies suggest susceptibility to oxidation at the dihydropyridine core, necessitating storage under inert atmospheres .

Table 3: Key Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| 4.65 | Computed (PubChem) | |

| PSA | 74.92 Å | XLogP3 |

| Melting Point | Not reported | — |

| Half-life (pH 7.4) | ~24 hours | Simulated |

Biological Activity and Mechanisms

Table 4: Comparative Bioactivity of Analogues

| Compound | Target | IC |

|---|---|---|

| Nifedipine | L-type Ca | 10 nM |

| Gefitinib | EGFR | 33 nM |

| Target compound* | Undetermined | Pending |

*Hypothesized to inhibit redox-sensitive enzymes due to the dihydropyridine core .

Research Applications and Future Directions

Current Uses

Knowledge Gaps and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume